
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitrobenzenesulfonamide core substituted with a dimethylaminophenyl group and a morpholinoethyl side chain. Its key features include:
- Nitro group at the 3-position of the benzene ring, contributing electron-withdrawing effects that may enhance sulfonamide acidity and binding affinity.
- Morpholinoethyl moiety, which introduces hydrogen-bonding capabilities and conformational flexibility.
- Dimethylaminophenyl substituent, likely influencing solubility and membrane permeability due to its polar tertiary amine.
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-22(2)17-8-6-16(7-9-17)20(23-10-12-29-13-11-23)15-21-30(27,28)19-5-3-4-18(14-19)24(25)26/h3-9,14,20-21H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWULXFGTIASOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Structure
The compound features a complex structure that combines a sulfonamide group with a nitrobenzene moiety and a morpholinoethyl side chain. Its chemical formula is represented as follows:
Key Functional Groups
- Dimethylamino Group : Enhances solubility and biological activity.
- Morpholinoethyl Chain : Provides flexibility and potential for interaction with biological targets.
- Nitro Group : May contribute to the compound's biological activity through redox reactions.
Medicinal Chemistry
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide has been studied for its potential as an antitumor agent. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.
Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The findings indicated that it exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 15 µM .
Neuroprotection
Research has demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced death.
Case Study: Neuroprotective Effects
In a study assessing neuroprotective properties, derivatives of this compound were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results showed that certain analogs significantly reduced cell death, suggesting potential therapeutic applications for neurodegenerative diseases .
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate promising antimicrobial activity, warranting further investigation into its use as an antibiotic agent.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states.
Case Study: Enzyme Inhibition
Research highlighted the ability of this compound to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. The inhibition was quantified using kinetic assays, revealing a Ki value of 1.5 µM .
Mécanisme D'action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on functional group variations and biological relevance. Below is a comparative analysis using evidence from available literature:
Substituent-Driven Functional Differences
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulae.
Key Observations:
Sulfonamide Core : All compounds share a sulfonamide backbone, but substituent variations dictate target specificity. The target compound’s 3-nitro group distinguishes it from analogs with halogenated (e.g., chloroacetyl ) or heterocyclic (e.g., pyrimidine ) substituents.
Amine Modifications: The morpholinoethyl group in the target compound may offer improved metabolic stability compared to piperazine-containing analogs (e.g., ), as morpholine rings are less prone to oxidative degradation.
Solubility and Bioavailability: The dimethylaminophenyl group likely enhances aqueous solubility relative to hydrophobic substituents like 4'-chlorobiphenyl in .
Pharmacological Implications
- Kinase Inhibition: Quinazoline- and pyrimidine-containing analogs (e.g., ) are established kinase inhibitors. The target compound’s morpholinoethyl group could mimic ATP-binding pocket interactions, though empirical data is needed.
- Toxicity Profiles : Chloroacetyl-containing analogs (e.g., ) may exhibit higher reactivity and off-target effects due to electrophilic chloro groups, whereas the target compound’s tertiary amine and morpholine substituents suggest a safer profile.
Activité Biologique
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a nitrobenzene moiety, along with a morpholinoethyl side chain. The presence of the dimethylamino group enhances its solubility and may influence its interaction with biological targets.
Research indicates that compounds with similar structures can act as inhibitors of specific enzymes and pathways involved in cancer progression. For instance, sulfonamides are known to inhibit carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis.
- Carbonic Anhydrase Inhibition : Studies have shown that sulfonamide derivatives can selectively inhibit tumor-associated isoforms of carbonic anhydrase (e.g., hCA II and hCA IX). These isoforms are critical for maintaining pH balance in tumors, thus promoting their growth. The inhibition constants (KIs) for these isoforms can range significantly, indicating varying potency among different derivatives .
In Vitro Studies
-
Anti-Proliferative Effects :
- The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). For instance, a closely related compound demonstrated an IC50 value of 3.96 µM against MCF-7 cells, indicating potent anti-proliferative effects .
- Another derivative showed an IC50 of 5.87 µM against Caco-2 cells, suggesting that structural modifications can significantly impact efficacy .
- Mechanism of Induction of Apoptosis :
Enzyme Inhibition Studies
The inhibition of carbonic anhydrase isoforms by related sulfonamides provides insight into the potential biological activity of this compound:
Enzyme Isoform | Inhibition Constant (KI) | Cell Line Tested |
---|---|---|
hCA II | 2.6 - 598.2 nM | MCF-7 |
hCA IX | 16.1 - 321 nM | Caco-2 |
Cancer Research Applications
In a study focusing on the development of novel anti-cancer agents, several derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. The findings indicated that compounds with structural similarities to this compound exhibited significant tumor growth inhibition when tested in animal models.
- Study Example : A derivative was tested in a xenograft model where it inhibited tumor growth by approximately 70% compared to control groups after two weeks of treatment.
Q & A
Q. Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Sulfonamide coupling | HATU, DIPEA, DMF, 0°C | 65–70 | |
Morpholine alkylation | K₂CO₃, DMF, 80°C | 50–55 |
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- NMR : Confirm the presence of the dimethylamino group (δ 2.8–3.2 ppm, singlet for N(CH₃)₂), morpholine protons (δ 3.5–3.7 ppm, multiplet), and aromatic protons (δ 7.5–8.3 ppm for nitrobenzene) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 490.1821) with <2 ppm error .
- X-ray crystallography : Resolve conformational details of the morpholinoethyl and nitrobenzenesulfonamide groups to confirm stereochemistry .
Advanced: How does the presence of the 3-nitrobenzenesulfonamide group influence the compound’s reactivity in biological systems?
Answer:
The nitro group acts as a strong electron-withdrawing group, enhancing sulfonamide’s hydrogen-bonding capacity with target proteins (e.g., kinases or Bcl-2 family proteins). This can be assessed via:
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to targets like Bcl-xL, where nitro groups improve interaction with hydrophobic pockets (e.g., KD <10 nM observed in analogues) .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions between the nitro group and catalytic residues (e.g., Asp/Glu in ATP-binding sites) .
Q. Table 2: Comparative Binding Affinities of Analogues
Compound | Target | KD (nM) | Reference |
---|---|---|---|
Parent compound | Bcl-xL | 8.2 | |
Des-nitro analogue | Bcl-xL | 420 |
Advanced: What strategies are recommended to resolve contradictory data in SAR studies for this compound?
Answer: Contradictions often arise from off-target effects or assay variability. Mitigate via:
- Orthogonal assays : Combine biochemical (e.g., fluorescence polarization) and cellular (e.g., apoptosis via flow cytometry) assays to confirm target specificity .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine) that may contribute to false positives .
- Cohort analysis : Apply multivariate statistics (PCA or PLS-DA) to distinguish structure-activity trends from noise in high-throughput screens .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer: Key parameters include solubility, metabolic stability, and blood-brain barrier (BBB) penetration:
- Solubility enhancement : Use co-solvents (e.g., 10% PEG-400) or salt formation (e.g., HCl salt) to improve aqueous solubility (>50 µM required for IV administration) .
- CYP450 inhibition assays : Test hepatic microsome stability to identify metabolic hotspots (e.g., morpholine ring oxidation). Introduce fluorine atoms or methyl groups to block CYP3A4-mediated degradation .
- LogP adjustment : Aim for LogP 2–3 via substituent modifications (e.g., replacing nitro with cyano) to balance BBB penetration and plasma protein binding .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond (<5% degradation over 12 months at 25°C) .
- Solvent : Dissolve in anhydrous DMSO for long-term storage (≤10 mM concentration to prevent aggregation) .
Advanced: What computational tools are most effective for predicting this compound’s off-target interactions?
Answer:
- PharmaDB and ChEMBL : Screen against 2,000+ targets to identify potential off-target kinases or GPCRs .
- DeepChem ML models : Predict toxicity endpoints (e.g., hERG inhibition) using graph-convolutional networks trained on ToxCast data .
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma half-life .
Basic: Which analytical techniques are critical for assessing purity and degradation products?
Answer:
- HPLC-UV/Vis : Use a gradient of 10–90% acetonitrile in 0.1% formic acid to detect impurities (>98% purity required for biological assays) .
- LC-MS/MS : Identify degradation products (e.g., nitro-to-amine reduction) via fragmentation patterns .
- Karl Fischer titration : Quantify water content (<0.5% to prevent hydrolysis) .
Advanced: How can researchers design analogues to probe the role of the morpholinoethyl group in target binding?
Answer:
- Isosteric replacement : Substitute morpholine with thiomorpholine or piperazine to assess steric/electronic effects .
- Photoaffinity labeling : Introduce azide or diazirine groups to the morpholine ring for covalent target capture and identification via click chemistry .
- Cryo-EM or X-ray co-crystallography : Resolve binding poses of analogues with/without morpholine modifications (e.g., PDB deposition recommended) .
Advanced: What in vivo models are most suitable for evaluating this compound’s efficacy against cancer targets?
Answer:
- Xenograft models : Use NOD/SCID mice implanted with Bcl-2-overexpressing tumors (e.g., RS4;11 leukemia) to assess tumor regression (dose range: 10–50 mg/kg, IP) .
- PDX models : Patient-derived xenografts with EGFR or PI3K mutations to evaluate combinatorial effects with kinase inhibitors .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and body weight weekly to detect organ toxicity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.